molecular formula C10H11F3N2 B14805989 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B14805989
M. Wt: 216.20 g/mol
InChI Key: RAXCCSJEERPILQ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group in its structure imparts distinct physicochemical properties, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the trifluoromethylation of isoquinoline derivatives. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper or palladium .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its tetrahydroisoquinoline core, which imparts distinct biological activities compared to other trifluoromethyl-containing compounds. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)7-3-6-5-15-2-1-8(6)9(14)4-7/h3-4,15H,1-2,5,14H2

InChI Key

RAXCCSJEERPILQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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